molecular formula C25H20O2 B14534235 3,4-Diphenyl-6-(2-phenylethenyl)-3,4-dihydro-2H-pyran-2-one CAS No. 62297-97-6

3,4-Diphenyl-6-(2-phenylethenyl)-3,4-dihydro-2H-pyran-2-one

Cat. No.: B14534235
CAS No.: 62297-97-6
M. Wt: 352.4 g/mol
InChI Key: QTWOZBUFFQALNQ-UHFFFAOYSA-N
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Description

3,4-Diphenyl-6-(2-phenylethenyl)-3,4-dihydro-2H-pyran-2-one is an organic compound with the molecular formula C24H20O This compound is characterized by its complex structure, which includes a pyran ring fused with phenyl and phenylethenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diphenyl-6-(2-phenylethenyl)-3,4-dihydro-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde derivatives with acetophenone derivatives in the presence of a base, followed by cyclization to form the pyran ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Diphenyl-6-(2-phenylethenyl)-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce phenylethanol derivatives.

Scientific Research Applications

3,4-Diphenyl-6-(2-phenylethenyl)-3,4-dihydro-2H-pyran-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Diphenyl-6-(2-phenylethenyl)-3,4-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    3,4-Diphenyl-3,4-dihydro-2H-pyran-2-one: Lacks the phenylethenyl group, which may affect its reactivity and applications.

    6-(2-Phenylethenyl)oxan-2-one: Similar structure but different ring system, leading to distinct chemical properties.

Uniqueness

3,4-Diphenyl-6-(2-phenylethenyl)-3,4-dihydro-2H-pyran-2-one is unique due to its specific combination of phenyl and phenylethenyl groups attached to the pyran ring

Properties

CAS No.

62297-97-6

Molecular Formula

C25H20O2

Molecular Weight

352.4 g/mol

IUPAC Name

3,4-diphenyl-6-(2-phenylethenyl)-3,4-dihydropyran-2-one

InChI

InChI=1S/C25H20O2/c26-25-24(21-14-8-3-9-15-21)23(20-12-6-2-7-13-20)18-22(27-25)17-16-19-10-4-1-5-11-19/h1-18,23-24H

InChI Key

QTWOZBUFFQALNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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